molecular formula C19H14N2O3S B4600990 N-[4-(2-nitrophenyl)sulfanylphenyl]benzamide

N-[4-(2-nitrophenyl)sulfanylphenyl]benzamide

Cat. No.: B4600990
M. Wt: 350.4 g/mol
InChI Key: DLHAMQYDAVXHOK-UHFFFAOYSA-N
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Description

N-[4-(2-nitrophenyl)sulfanylphenyl]benzamide is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(2-nitrophenyl)thio]phenyl}benzamide is 350.07251349 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

N-{4-[(2-nitrophenyl)thio]phenyl}benzamide and its derivatives have been synthesized and characterized to explore their crystal structures. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was examined through single-crystal X-ray diffraction, revealing its orthorhombic space group and the dihedral angles between aromatic rings. This structural information is crucial for understanding the compound's interaction mechanisms and stability under various conditions (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition

The derivatives of N-{4-[(2-nitrophenyl)thio]phenyl}benzamide, such as N-(4-nitrophenyl) benzamide, have demonstrated significant corrosion inhibition properties. These compounds exhibit different efficiencies based on their substituents, impacting their behavior as corrosion inhibitors for metals in acidic environments. Experimental and computational studies suggest that electron-withdrawing groups decrease inhibition efficiency, whereas electron-donating groups enhance it. The findings indicate the potential of these compounds in protective coatings and anti-corrosive treatments (Mishra et al., 2018).

Chemosensors for Cyanide Detection

N-nitrophenyl benzamide derivatives have been developed as effective chemosensors for cyanide in aqueous environments. Utilizing the strong affinity of cyanide towards the acyl carbonyl carbon, these compounds offer a practical approach for monitoring cyanide concentrations, highlighting their application in environmental safety and public health (Sun, Wang, & Guo, 2009).

Antimicrobial and Antifungal Activities

A range of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives have been synthesized and tested for their antimicrobial and antifungal properties. These compounds exhibit broad-spectrum activity against various microorganisms, including drug-resistant strains, making them potential candidates for developing new antimicrobial agents (Ertan et al., 2007).

Antiproliferative Activity

Studies on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have shown promising antiproliferative activity against various cancer cell lines. These compounds, particularly those with nitro substituents, demonstrate potent inhibitory effects on tumor cell proliferation, suggesting their potential in cancer therapy research (Kumar et al., 2012).

Properties

IUPAC Name

N-[4-(2-nitrophenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-19(14-6-2-1-3-7-14)20-15-10-12-16(13-11-15)25-18-9-5-4-8-17(18)21(23)24/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHAMQYDAVXHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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